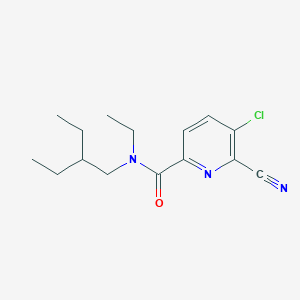
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide family This compound is characterized by its unique structure, which includes a chloro and cyano group attached to a pyridine ring, along with an ethyl and 2-ethylbutyl substituent on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-6-cyanopyridine, which can be obtained through the chlorination of 6-cyanopyridine using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The 5-chloro-6-cyanopyridine is then subjected to an amidation reaction with N-ethyl-N-(2-ethylbutyl)amine. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl and 2-ethylbutyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Depending on the nucleophile used, products can include various substituted pyridine derivatives.
Reduction: Products can include primary amines or other reduced forms of the cyano group.
Oxidation: Products can include carboxylic acids or other oxidized forms of the ethyl and 2-ethylbutyl groups.
科学研究应用
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethyl and 2-ethylbutyl groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within the body.
相似化合物的比较
Similar Compounds
5-Chloro-6-cyano-N-methyl-N-(2-ethylbutyl)pyridine-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-6-cyano-N-ethyl-N-(2-methylbutyl)pyridine-2-carboxamide: Similar structure but with a methyl group on the butyl chain.
5-Chloro-6-cyano-N-ethyl-N-(2-ethylhexyl)pyridine-2-carboxamide: Similar structure but with a longer alkyl chain.
Uniqueness
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and cyano groups on the pyridine ring, along with the ethyl and 2-ethylbutyl substituents, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
5-chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-4-11(5-2)10-19(6-3)15(20)13-8-7-12(16)14(9-17)18-13/h7-8,11H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUQIJPHRNLWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(CC)C(=O)C1=NC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
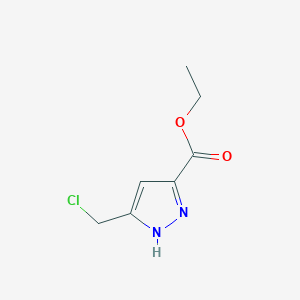
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)
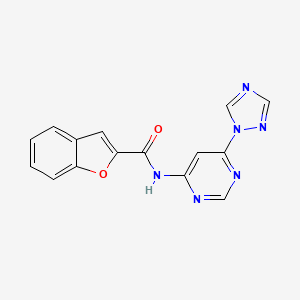
![2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2572960.png)
![3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2572961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572964.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2572965.png)
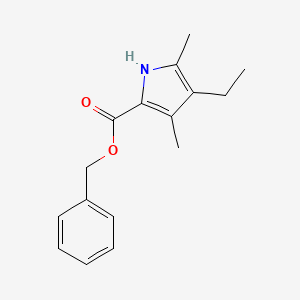
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)
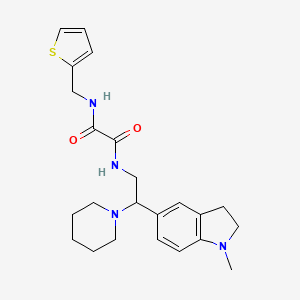
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)
![N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2572976.png)
![ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2572978.png)
